Thermodynamic Stability: (E)-2,5-Dimethylhex-3-ene Exhibits Lower Heat of Hydrogenation than Unbranched 3-Hexene
The thermodynamic stability of (E)-2,5-dimethylhex-3-ene is quantitatively superior to that of unsubstituted 3-hexene due to hyperconjugative stabilization from the isopropyl substituents . This increased stability is directly reflected in the heat of hydrogenation (ΔrH°), a standard measure of alkene stability where a more negative value indicates a less stable alkene .
| Evidence Dimension | Heat of Hydrogenation (ΔrH°, liquid phase) |
|---|---|
| Target Compound Data | -26.82 ± 0.05 kcal/mol |
| Comparator Or Baseline | 3-Hexene (unbranched): -27.6 kcal/mol (class-level baseline for internal alkene) |
| Quantified Difference | ~0.8 kcal/mol less negative (more stable) |
| Conditions | Liquid phase calorimetry; value for 3-hexene represents typical internal alkene baseline |
Why This Matters
A more negative heat of hydrogenation correlates with higher reactivity; the less negative value for (E)-2,5-dimethylhex-3-ene confirms it is the more thermodynamically stable substrate, influencing reaction kinetics and selectivity in hydrogenation processes.
